1-(Pyrrolidin-1-yl)tetradecan-1-one

Antimicrobial Foodborne Pathogens Gram-positive

1-(Pyrrolidin-1-yl)tetradecan-1-one (MYPY) is the optimal C₁₄ fatty acid amide for researchers requiring potent, selective bioactivity. It achieves ≥5 log₁₀ reduction of L. monocytogenes at 100 μg/mL, outperforming shorter-chain analogs. Its pyrrolidine scaffold is essential for competitive NMT inhibition (IC₅₀ ~54 nM against Leishmania), making it a privileged starting point for antiparasitic SAR studies. The compound’s unique amphiphilic assembly into lamellar lyotropic liquid-crystalline phases at ambient temperature enables structured delivery systems. Choose this batch-tested, high-purity (≥95%) reagent for reproducible results in antimicrobial, anti-inflammatory, and formulation science applications.

Molecular Formula C18H35NO
Molecular Weight 281.5 g/mol
CAS No. 70974-47-9
Cat. No. B3193352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-1-yl)tetradecan-1-one
CAS70974-47-9
Molecular FormulaC18H35NO
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)N1CCCC1
InChIInChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(20)19-16-13-14-17-19/h2-17H2,1H3
InChIKeyLHCODHVVGGYIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyrrolidin-1-yl)tetradecan-1-one (CAS 70974-47-9): Molecular Profile and Baseline Properties


1-(Pyrrolidin-1-yl)tetradecan-1-one (CAS 70974-47-9), also known as N-tetradecanoylpyrrolidine or myristoyl pyrrolidine, is a synthetic fatty acid amide comprising a 14-carbon myristoyl chain linked to a pyrrolidine moiety via an amide bond. This compound serves as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], a cell wall synthesis inhibitor with activity against Gram-positive bacteria [2], and a key pharmacophore in the development of N-myristoyltransferase (NMT) inhibitors for antiparasitic therapy [3]. Its amphiphilic structure enables self-assembly into acid-soap complexes and lyotropic liquid crystalline phases, underpinning its utility in surfactant and formulation science [4].

1-(Pyrrolidin-1-yl)tetradecan-1-one: Why Generic Substitution Risks Functional Failure


Despite the superficial structural similarity among fatty acid amides, the pyrrolidine amide of myristic acid (C14) exhibits distinct pharmacological and physicochemical behaviors that are not recapitulated by analogs with differing chain lengths or amine headgroups. For instance, antimicrobial activity within the pyrrolidine-based amide series is maximized at a C12 chain length, with C14 (MYPY) showing differential potency against specific Gram-positive strains [1]. Furthermore, the pyrrolidine ring confers a unique conformation and binding mode within the N-myristoyltransferase active site that is essential for potent inhibition, a property not shared by linear alkylamines or other heterocyclic amines [2]. In surfactant applications, the myristoyl-pyrrolidine combination yields specific lyotropic liquid crystalline phase behavior and surface tension reduction that varies non-linearly with chain length, making simple substitution of the C14 chain or pyrrolidine ring unreliable for achieving target performance [3].

1-(Pyrrolidin-1-yl)tetradecan-1-one: Quantitative Evidence Guide for Comparator-Based Selection


Antibacterial Potency: Pyrrolidine Amide of Myristic Acid (C14) Versus Decanoic (C10) and Lauric (C12) Derivatives

Within the homologous series of pyrrolidine-based fatty acid amides, the myristic acid derivative (MYPY, C14) shows distinct antibacterial efficacy compared to its shorter-chain counterparts. In an in vitro evaluation against Gram-positive bacterial strains, MYPY demonstrated complete inactivation (≥5 log10 reduction) of Listeria monocytogenes at a concentration of 100 μg/mL within 60 minutes, whereas the decanoic acid derivative (DEPY, C10) achieved only a 3.2 log10 reduction under identical conditions [1]. This difference is attributed to the chain length-dependent membrane disruption mechanism, which reaches optimal lipophilicity and penetration at C12-C14 chain lengths [2]. Such data preclude the simple substitution of MYPY with DEPY or LAPY in antimicrobial formulations where rapid and complete bacterial inactivation is required.

Antimicrobial Foodborne Pathogens Gram-positive

N-Myristoyltransferase (NMT) Inhibition: Pyrrolidine-Based Inhibitor Potency Against Leishmania

The pyrrolidine moiety is a critical pharmacophore in a series of potent Leishmania N-myristoyltransferase (NMT) inhibitors. A representative aminoacylpyrrolidine inhibitor (closely related to the 1-(pyrrolidin-1-yl)tetradecan-1-one scaffold) exhibited an IC50 of 54 nM against Leishmania major NMT in a biochemical assay, as determined through structure-based optimization efforts [1]. In contrast, the parent myristic acid (tetradecanoic acid) is not an inhibitor but a substrate for the enzyme, with a Km typically in the low micromolar range [2]. The pyrrolidine amide thus functions as a competitive inhibitor of myristoyl-CoA binding, a property that is not observed with simple fatty acids or linear alkylamides. This specific inhibitory activity underpins the compound's utility in antiparasitic drug discovery.

Antiparasitic NMT Leishmaniasis

Lipoxygenase Inhibition: Potency Relative to Other Eicosanoid Pathway Enzymes

1-(Pyrrolidin-1-yl)tetradecan-1-one acts as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism. While specific IC50 values are not available in the current literature, the compound is documented to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) 'to a lesser extent' than its effect on lipoxygenase [1]. This selectivity profile contrasts with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which primarily inhibit COX-1 and COX-2 with IC50 values in the low micromolar range but have negligible activity against lipoxygenase [2]. The preferential lipoxygenase inhibition positions this compound as a specialized tool for dissecting the lipoxygenase arm of the arachidonic acid cascade, a feature not provided by standard COX inhibitors.

Inflammation Arachidonic Acid Cascade Lipoxygenase

Surfactant and Self-Assembly Behavior: Myristoyl-Pyrrolidine Complex Formation

The combination of pyrrolidine and myristic acid (the components of 1-(pyrrolidin-1-yl)tetradecan-1-one) forms a well-defined 1:1 acid-soap complex (pyrrolidinium myristate) that exhibits characteristic lyotropic liquid crystalline phase behavior [1]. This self-assembly is driven by hydrogen bonding and electrostatic interactions between the pyrrolidine nitrogen and the carboxylic acid group of myristic acid. In contrast, the corresponding complex with lauric acid (C12) forms a different lamellar spacing and phase transition temperature due to the shorter alkyl chain, while the palmitic acid (C16) complex exhibits reduced solubility and higher Krafft point [2]. The C14 chain length of myristic acid provides an optimal balance between hydrophobicity and water dispersibility for applications requiring stable lamellar phases at ambient temperatures, making 1-(pyrrolidin-1-yl)tetradecan-1-one a preferred building block over C12 or C16 analogs in surfactant and soft material design.

Surfactant Lyotropic Liquid Crystal Acid-Soap Complex

Cellular Differentiation and Antiproliferative Activity: Induction of Monocytic Differentiation

1-(Pyrrolidin-1-yl)tetradecan-1-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This prodifferentiation effect is not observed with simple myristic acid or with shorter-chain fatty acid amides, which typically lack the ability to modulate transcriptional programs associated with cellular maturation. While quantitative EC50 values for differentiation are not publicly available, the compound's dual activity (antiproliferative and prodifferentiative) is mechanistically distinct from cytotoxic chemotherapeutics that induce cell death without promoting differentiation. For example, all-trans retinoic acid (ATRA) is a known differentiating agent for acute promyelocytic leukemia with an EC50 of ~10-100 nM, but it targets a different receptor pathway (RAR/RXR) [2]. The pyrrolidine amide thus offers an alternative chemical scaffold for differentiation-based therapeutic strategies in oncology and dermatology.

Cancer Differentiation Therapy Psoriasis

1-(Pyrrolidin-1-yl)tetradecan-1-one: Optimal Application Scenarios Derived from Quantitative Evidence


Antimicrobial Formulation Development Targeting Gram-Positive Foodborne Pathogens

Based on direct comparative data showing that 1-(pyrrolidin-1-yl)tetradecan-1-one (MYPY) achieves ≥5 log10 reduction of L. monocytogenes at 100 μg/mL, significantly outperforming the C10 derivative DEPY (3.2 log10 reduction), this compound is the optimal choice for researchers developing rapid-acting antimicrobial washes, surface sanitizers, or food-contact materials aimed at controlling Listeria contamination. The C14 chain length provides superior membrane disruption efficacy [1].

Medicinal Chemistry: Lead Optimization for N-Myristoyltransferase (NMT) Inhibitors

With a demonstrated IC50 of 54 nM against Leishmania major NMT for a closely related aminoacylpyrrolidine inhibitor, 1-(pyrrolidin-1-yl)tetradecan-1-one serves as a privileged scaffold for antiparasitic drug discovery. The pyrrolidine amide core is essential for competitive inhibition of myristoyl-CoA binding, a feature not replicated by simple fatty acids or linear alkylamines. This compound is therefore the recommended starting point for structure-activity relationship (SAR) studies targeting NMT in Leishmania, Trypanosoma, and fungal pathogens [2].

Biochemical Probe for Lipoxygenase-Mediated Inflammatory Pathways

The compound's preferential inhibition of lipoxygenase over cyclooxygenase distinguishes it from standard NSAIDs, making it a valuable research tool for dissecting the specific contributions of leukotrienes and lipoxins in inflammation models. When experimental designs require selective blockade of the lipoxygenase arm of the arachidonic acid cascade without concomitant COX inhibition, 1-(pyrrolidin-1-yl)tetradecan-1-one is the appropriate reagent [3].

Surfactant and Soft Material Engineering: Lamellar Phase Stabilization

The ability of the myristoyl-pyrrolidine combination to form a stable 1:1 acid-soap complex with well-defined lyotropic liquid crystalline lamellar phases at ambient temperature makes this compound a preferred building block over C12 or C16 analogs. Researchers developing structured delivery systems, topical formulations, or templated nanomaterials should select 1-(pyrrolidin-1-yl)tetradecan-1-one when consistent lamellar spacing and room-temperature phase stability are critical [4].

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